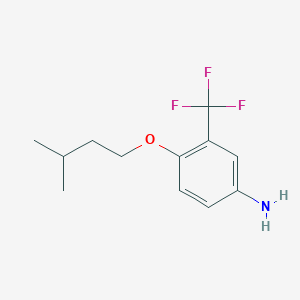

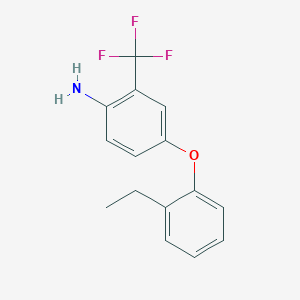

![molecular formula C19H14F3NO B3171742 4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 946698-03-9](/img/structure/B3171742.png)

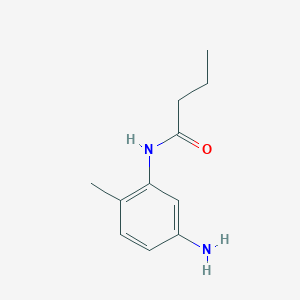

4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine

説明

The compound “4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine” is a complex organic molecule that contains a biphenyl group, a trifluoromethyl group, and a phenylamine group . The trifluoromethyl group is a common motif in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For example, it can undergo trifluoromethylation of arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, and aromatic amines .科学的研究の応用

Star-Shaped Glycosylated Conjugated Oligomer for Two-Photon Fluorescence Imaging

A star-shaped glycosylated conjugated oligomer was synthesized for two-photon fluorescence imaging of live cells. This compound demonstrates potential in live cell imaging and exhibits low cytotoxicity, making it suitable for biological applications (Wang et al., 2011).

Novel Arylamine for Organic Light-Emitting Devices

Research on 2,4-difluorophenyl-functionalized arylamine, including triphenylamine derivatives, has shown their utility in organic light-emitting devices. The study focuses on the synthesis and characterization of these materials for improved device efficiency (Li et al., 2012).

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, related to the specified compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. This application is significant for biochemical research, particularly in protein studies (Jelenc et al., 1978).

Biphenyl Ester Derivatives as Tyrosinase Inhibitors

A series of biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities. These findings have implications in the development of pharmaceuticals for conditions related to tyrosinase activity (Kwong et al., 2017).

High Yield Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, which are structurally related to the specified compound, have been identified as effective photoreagents for protein crosslinking and affinity labeling. This application is relevant for biochemical and medical research (Jelenc et al., 1978).

Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives

These derivatives have been explored for their potential in single-layer organic light-emitting diodes, demonstrating the broad applicability of these compounds in electronic and optoelectronic devices (Ge et al., 2008).

Highly Efficient Phosphorescent Organic Light-Emitting Diodes

Bipolar host molecules, including triphenylamine derivatives, have shown significant potential in the fabrication of efficient phosphorescent organic light-emitting diodes, indicating their importance in advanced material science (Ge et al., 2008).

Novel Acid-Catalyzed Rearrangement of N-Aryl-N′-Aryloxyureas

This study explores a novel rearrangement reaction, potentially opening new pathways for chemical synthesis and the development of novel compounds (Endo et al., 1984).

Synthesis and Characterization of Novel Polyimides

Fluorinated polyimides derived from aromatic diamines, related to the specified compound, have been synthesized and characterized, showing potential applications in industrial and material sciences (Yin et al., 2005).

Detection of a New N-Oxidized Metabolite of Flutamide

This research identifies a new metabolite of Flutamide, a compound structurally related to the specified chemical. This finding is significant in understanding the metabolism of pharmaceutical compounds (Goda et al., 2006).

将来の方向性

特性

IUPAC Name |

4-(2-phenylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(10-11-17(16)23)24-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFIIBKHMOLIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)

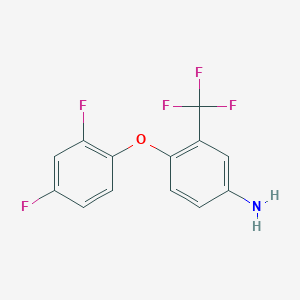

![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)

![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)

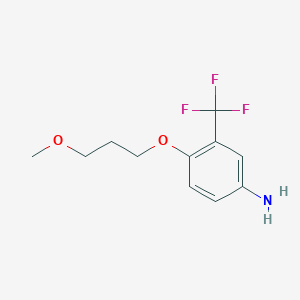

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

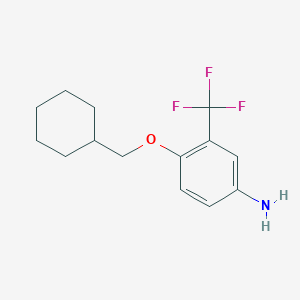

![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)